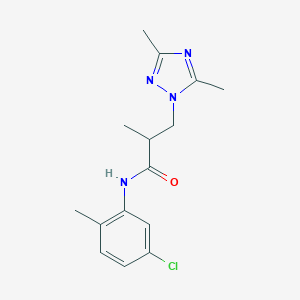
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C15H19ClN4O and its molecular weight is 306.79g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities. This article aims to elucidate its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula : C₁₅H₁₉ClN₄O
- Molecular Weight : 306.79 g/mol
- CAS Number : 927639-72-3
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Antifungal Activity
Research indicates that compounds containing triazole groups exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. The specific mechanism involves the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antifungal | Inhibition of ergosterol synthesis in fungi |
| Antimicrobial | Broad-spectrum activity against various bacterial strains |
| Cytotoxicity | Potential cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways in vitro |
Case Studies and Research Findings
-
Antifungal Activity :
- A study demonstrated that derivatives of triazole compounds, similar to this compound, showed significant antifungal activity against Candida species and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were found to be lower than those for conventional antifungal agents like fluconazole .
- Antimicrobial Properties :
- Cytotoxic Effects :
- Anti-inflammatory Effects :
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-9-5-6-13(16)7-14(9)18-15(21)10(2)8-20-12(4)17-11(3)19-20/h5-7,10H,8H2,1-4H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKKMNOKBMJPSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














